molecular formula C20H30N2O3 B15038601 1-(3-Ethoxyphenyl)-3-(octylamino)pyrrolidine-2,5-dione

1-(3-Ethoxyphenyl)-3-(octylamino)pyrrolidine-2,5-dione

Cat. No.: B15038601
M. Wt: 346.5 g/mol
InChI Key: IEFFPLJIXORIJS-UHFFFAOYSA-N
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Description

1-(3-Ethoxyphenyl)-3-(octylamino)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of an ethoxyphenyl group and an octylamino group attached to a pyrrolidine-2,5-dione core

Preparation Methods

The synthesis of 1-(3-Ethoxyphenyl)-3-(octylamino)pyrrolidine-2,5-dione typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through a cyclization reaction involving appropriate precursors such as succinic anhydride and an amine.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 3-ethoxyphenyl halide and a suitable base.

    Attachment of the Octylamino Group: The octylamino group can be attached through an amide formation reaction using octylamine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(3-Ethoxyphenyl)-3-(octylamino)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where nucleophiles such as amines or thiols can replace the ethoxy group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond and formation of corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials

    Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.

    Medicine: The compound’s unique structure and potential biological activity make it a subject of interest in medicinal chemistry. It may be explored for its therapeutic potential in treating various diseases and conditions.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxyphenyl)-3-(octylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Ethoxyphenyl)-3-(octylamino)pyrrolidine-2,5-dione can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    1-(3-Methoxyphenyl)-3-(octylamino)pyrrolidine-2,5-dione: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

    1-(3-Ethoxyphenyl)-3-(hexylamino)pyrrolidine-2,5-dione: This compound has a hexylamino group instead of an octylamino group, which may affect its solubility and reactivity.

    This compound derivatives: Various derivatives of the compound can be synthesized by modifying the ethoxyphenyl or octylamino groups, leading to a range of compounds with diverse properties.

The unique combination of the ethoxyphenyl and octylamino groups in this compound contributes to its distinct chemical and biological characteristics, making it a valuable compound for research and applications.

Properties

Molecular Formula

C20H30N2O3

Molecular Weight

346.5 g/mol

IUPAC Name

1-(3-ethoxyphenyl)-3-(octylamino)pyrrolidine-2,5-dione

InChI

InChI=1S/C20H30N2O3/c1-3-5-6-7-8-9-13-21-18-15-19(23)22(20(18)24)16-11-10-12-17(14-16)25-4-2/h10-12,14,18,21H,3-9,13,15H2,1-2H3

InChI Key

IEFFPLJIXORIJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC1CC(=O)N(C1=O)C2=CC(=CC=C2)OCC

Origin of Product

United States

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